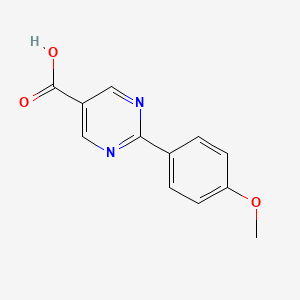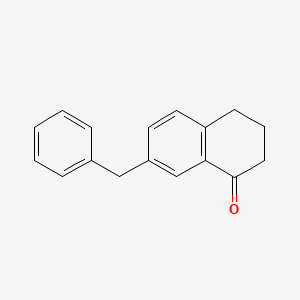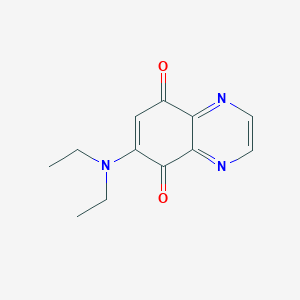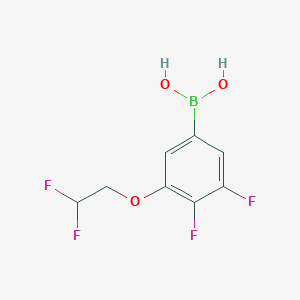
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N and a molecular weight of 237.65 . It is a solid compound that is used in various scientific research applications. The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Méthodes De Préparation
The synthesis of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is used in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can form covalent or non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound has a similar structure but with the trifluoromethyl group attached to the ortho position of the phenyl ring.
3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride: In this compound, the trifluoromethyl group is attached to the para position of the phenyl ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound has a methoxy group instead of a trifluoromethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
1203683-17-3 |
|---|---|
Formule moléculaire |
C10H11ClF3N |
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
Clé InChI |
RXVWPMMNFCQTDG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)




